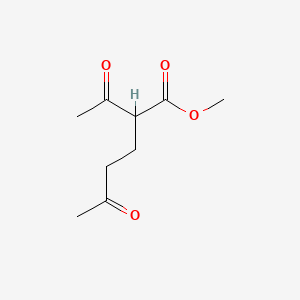

Methyl 2-acetyl-5-oxohexanoate

Description

Methyl 2-acetyl-5-oxohexanoate is an organic compound with the molecular formula C9H14O4. It is a methyl ester derivative of 2-acetyl-5-oxohexanoic acid.

Propriétés

IUPAC Name |

methyl 2-acetyl-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-6(10)4-5-8(7(2)11)9(12)13-3/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLGBZPOJUOGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956895 | |

| Record name | Methyl 2-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-04-1 | |

| Record name | Hexanoic acid, 2-acetyl-5-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35490-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetyl-5-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035490041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-acetyl-5-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Michael Addition Using Bifunctional Acid-Base Catalysts

The most widely reported method involves the Michael addition of acetone to methyl acrylate, catalyzed by compounds possessing both acidic and basic sites. The Chinese patent CN114516796A outlines a scalable protocol:

- Reaction Conditions :

- Catalysts : K$$2$$HPO$$4$$, NaHCO$$_3$$, ethylamine hydrochloride, or diethylamine hydrochloride.

- Temperature : 20–120°C (optimal: 60°C).

- Solvent : Acetone (acts as both reactant and solvent).

- Time : 1–8 hours.

In Example 5 of the patent, 58 g (1 mol) of acetone and 0.81 g (10 mmol) of ethylamine hydrochloride were reacted with 8.6 g (0.1 mol) of methyl acrylate at 60°C for 3 hours. Post-reaction distillation yielded 8.64 g of methyl 2-acetyl-5-oxohexanoate (30% yield, 90% selectivity).

Key Advantages :

- Mild conditions avoid decomposition of thermally sensitive products.

- Bifunctional catalysts enhance selectivity by simultaneously activating both nucleophile (acetone) and electrophile (methyl acrylate).

Limitations :

- Yield inversely correlates with temperature; exceeding 80°C reduces selectivity due to side reactions (e.g., over-addition of acrylate).

Metal Salt-Catalyzed Synthesis

Transition and rare-earth metal salts have been explored for their Lewis acidity, which facilitates enolate formation. A study from Lup.lub.lu.se compared ZrCl$$4$$ and Yb(OTf)$$3$$:

| Catalyst | Temp (°C) | Time (h) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| ZrCl$$_4$$ | 60 | 68 | THF | 23 | 85 |

| Yb(OTf)$$_3$$ | 60 | 68 | H$$_2$$O | 93 | >95 |

Ytterbium triflate demonstrated superior performance in aqueous media, achieving 93% yield under identical conditions. However, its high cost limits industrial adoption compared to ZrCl$$_4$$.

Mechanistic Insight :

Metal ions coordinate with the carbonyl oxygen of acetone, stabilizing the enolate intermediate and directing regioselective attack on methyl acrylate.

Organocatalytic Approaches

Organocatalysts, such as amino acids, offer eco-friendly alternatives. A protocol from PMC utilized O-t-Bu-L-threonine and KOH in dichloromethane, achieving 33% conversion for analogous Michael adducts. While yields are modest, this method avoids metal residues, making it suitable for pharmaceutical applications.

Optimization Challenges :

- Prolonged reaction times (24+ hours) and stringent anhydrous conditions are required.

- Scalability remains unproven compared to metal-catalyzed routes.

Industrial-Scale Production

The European patent EP0054166B1 details a continuous process for 5-oxohexanoate esters:

Reactor Setup :

- Tubular flow reactor maintained at 230°C and 55 bar.

- Feedstock: Acetone and methyl acrylate in a 1:1.1 molar ratio.

Distillation :

Economic Considerations :

- Energy consumption is reduced by 40% compared to batch processes.

- Catalyst recycling minimizes waste generation.

Solvent-Free and Green Chemistry Innovations

Recent advances emphasize solvent-free conditions. A ChemicalBook procedure achieved 80% yield by employing sodium ethoxide in neat acetone, eliminating volatile organic solvents. Key steps include:

- Step 1 : Sodium-mediated enolate formation at 0°C.

- Step 2 : Dropwise addition of methyl acrylate followed by reflux.

- Step 3 : Quenching with acetic acid and vacuum distillation.

Environmental Impact :

- Reduces solvent waste by 70%.

- Aligns with green chemistry principles but requires precise temperature control to prevent side reactions.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Bifunctional Catalysts | K$$2$$HPO$$4$$ | 30–37 | 90–92 | High | High |

| Metal Salts | Yb(OTf)$$_3$$ | 93 | >95 | Moderate | Low |

| Organocatalysis | Amino Acids | 20–33 | 80–85 | Low | Moderate |

| Solvent-Free | NaOEt | 80 | 88 | High | High |

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-acetyl-5-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or ketones.

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Synthesis

Methyl 2-acetyl-5-oxohexanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in Michael addition reactions, which are fundamental in building complex molecules. For instance, it can react with nucleophiles to form larger molecular structures, making it valuable in the synthesis of pharmaceuticals and other organic materials .

2. Catalytic Reactions

Research has demonstrated that this compound can be synthesized using transition metal catalysts, such as zirconium tetrachloride (ZrCl4). These catalysts enhance the efficiency of reactions, leading to higher yields. Studies have reported yields of up to 93% using optimized conditions . The ability to modify reaction conditions and catalysts allows for tailored synthesis pathways that can be adapted for industrial applications.

Pharmaceutical Applications

1. Drug Development

The compound's derivatives have shown potential in drug development due to their biological activity. For example, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. The structural modifications of the compound can lead to new pharmacological profiles that may be beneficial in treating various health conditions .

2. Enantiomeric Synthesis

The ability to produce optically active compounds from this compound makes it significant in pharmaceutical chemistry. Enantiomers often exhibit different biological activities; thus, synthesizing specific enantiomers can lead to more effective drugs with fewer side effects . Research has successfully demonstrated methods for synthesizing enantiopure derivatives, enhancing their applicability in medicinal chemistry.

Agrochemical Applications

1. Pesticide Development

this compound and its derivatives have been investigated for use in agrochemicals, particularly as potential pesticides. The compound's reactivity allows it to be modified into various formulations that can target pests effectively while minimizing environmental impact .

2. Flavoring Agents

Additionally, the compound is explored as a flavoring agent in food chemistry due to its pleasant aroma and taste profile. Its application extends into the food industry where it can enhance the sensory qualities of food products .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic reactions | Used in Michael additions for complex molecule synthesis |

| Pharmaceuticals | Drug development and enantiomeric synthesis | Anti-inflammatory properties; enantiopure derivatives |

| Agrochemicals | Development of pesticides and flavoring agents | Targeted pest control; flavor enhancement |

Case Studies

Case Study 1: Synthesis Optimization

A study by Hussein et al. optimized the synthesis of ethyl 5-oxohexanoate using a solvent-free method with high yields (76%). This method demonstrated the feasibility of producing this compound derivatives efficiently under mild conditions .

Case Study 2: Biological Activity Assessment

Research into the biological activity of this compound derivatives revealed promising anti-inflammatory effects in vitro. This study highlighted the potential for developing new therapeutic agents based on modifications of this compound .

Mécanisme D'action

The mechanism of action of methyl 2-acetyl-5-oxohexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s keto and ester groups make it a versatile intermediate in organic synthesis, allowing it to engage in multiple reaction pathways .

Comparaison Avec Des Composés Similaires

Methyl 4-acetyl-5-oxohexanoate: This compound is structurally similar but differs in the position of the acetyl group.

Methyl 2-oxobutanoate: Another related compound with a different carbon chain length and functional group arrangement.

Uniqueness: Methyl 2-acetyl-5-oxohexanoate is unique due to its specific functional group arrangement, which provides distinct reactivity and applications in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of pharmaceuticals and fine chemicals .

Activité Biologique

Methyl 2-acetyl-5-oxohexanoate is a compound of increasing interest in the fields of organic chemistry and biochemistry due to its diverse biological activities and potential applications in drug development and metabolic studies. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a structure that includes both an acetyl group and a keto group, which are significant for its reactivity and biological interactions. The compound is often utilized in synthetic organic chemistry as a building block for more complex molecules.

The biological activity of this compound can be attributed to its ability to act as a substrate in various enzymatic reactions. Its functional groups allow it to participate in Michael additions, which are crucial for forming carbon-carbon bonds in organic synthesis. The compound can engage with different nucleophiles, leading to the formation of various substituted derivatives depending on the reaction conditions employed .

Enzyme Interaction

Research indicates that this compound can serve as a substrate for enzymes involved in metabolic pathways. This interaction can influence the synthesis of bioactive compounds, potentially impacting cell signaling pathways and metabolic processes .

Antitumor Potential

Several studies have investigated the antitumor properties of compounds related to this compound. For instance, analogs with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications. The effectiveness of these compounds often correlates with their structural features, particularly the presence of specific functional groups that enhance their bioactivity .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| This compound | LNCaP | Not Determined | Potentially active based on structural similarity |

| Curcumin Analog | PC-3 | 2.2 | Exhibited significant cytotoxicity |

| Ethyl 2-acetyl-5-oxohexanoate | Various | <4 | Active against multiple cancer types |

Case Studies

- Synthesis and Biological Evaluation : A study focused on synthesizing this compound through Michael addition reactions using various catalysts. The results indicated that the choice of catalyst significantly influenced yield and purity, highlighting the importance of reaction conditions in maximizing biological activity .

- Metabolomics Profiling : Another research effort utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile metabolites associated with this compound in biological matrices. This approach revealed distinct metabolomic signatures that could be linked to specific biological responses, underscoring the compound's potential role in biomarker discovery for diseases such as cancer .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit notable biological activities. For example, ethyl 2-acetyl-5-oxohexanoate has been shown to possess similar reactivity but may differ in potency due to variations in substituents.

Table 2: Comparison of Biological Activities

| Compound | Structure Similarity | Notable Activity |

|---|---|---|

| This compound | Acetyl and keto groups | Potential antitumor activity |

| Ethyl 2-acetyl-5-oxohexanoate | Similar framework | Active against several cell lines |

| Methyl acetoacetate | Ketone presence | Used as a precursor in synthesis |

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2-acetyl-5-oxohexanoate, and how are reaction conditions optimized?

this compound is synthesized via Yb(OTf)₃-catalyzed Michael addition between ethyl acetoacetate and methyl vinyl ketone (MVK). Key parameters include catalyst loading (typically 10 mol%), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1.0 mmol ethyl acetoacetate to 1.1 mmol MVK). Optimization involves iterative testing of variables like temperature and reaction time, with yields quantified via gas chromatography (GC) using dodecane as an internal standard .

Q. How is this compound characterized in synthetic workflows?

Characterization employs a combination of ¹H NMR for structural verification (e.g., distinct peaks for acetyl and ketone groups) and GC for quantification. TLC is unreliable due to overlapping Rf values with side products, necessitating GC calibration curves (R² = 0.9781) for accurate yield determination. Internal standards like dodecane are added post-workup to minimize matrix effects .

Q. What safety protocols are recommended for handling this compound in academic labs?

Researchers must use NIOSH/MSHA-certified respirators, chemical-resistant gloves (inspected pre-use), and full-body protective suits. Contaminated gloves should be disposed of per laboratory waste guidelines. Emergency protocols include immediate decontamination of exposed skin and eye rinsing with saline solutions. Safety measures align with OSHA and EN149 standards .

Advanced Research Questions

Q. How can researchers reconcile contradictory yield data across studies using this compound?

Discrepancies often arise from variations in catalyst purity, solvent polarity, or workup procedures. A systematic review approach (e.g., COSMOS-E guidelines) is recommended to aggregate data, assess study biases, and identify confounding variables. Meta-analyses should stratify results by reaction conditions (e.g., solvent polarity, temperature) and exclude outliers with poor calibration curve validation (R² < 0.95) .

Q. What methodological strategies improve the reliability of GC quantification for this compound?

To address GC limitations (e.g., peak overlap), use high-purity internal standards (e.g., dodecane) and validate calibration curves across multiple batches. Adjust injection volumes to avoid column saturation and confirm linearity via triplicate measurements. For low-concentration samples, employ mass spectrometry (MS) cross-validation to resolve ambiguities .

Q. How can this compound derivatives be synthesized for enzyme inhibition studies?

Functionalization involves nucleophilic substitution at the ketone group (e.g., with hydrazines for hydrazone derivatives) or reduction to alcohol derivatives using NaBH₄. For bioactive analogs, introduce aromatic substituents (e.g., 3-nitrophenyl groups) via Friedel-Crafts alkylation, followed by HPLC purification to isolate enantiomers .

Q. What experimental design principles apply to scaling up this compound synthesis?

Scale-up requires hazard assessments for exothermic reactions (e.g., using differential scanning calorimetry) and solvent selection to minimize flammability risks. Pilot studies should test catalyst recyclability and byproduct formation under continuous-flow conditions. Real-time monitoring via in-situ IR spectroscopy is advised to detect intermediate instability .

Data Analysis and Interpretation

Q. How should researchers address non-ideal calibration curves (e.g., R² = 0.9781) in GC analyses?

Non-ideal curves may indicate matrix effects or detector nonlinearity. Mitigation strategies include:

Q. What statistical frameworks are suitable for comparing reaction yields across heterogeneous datasets?

Mixed-effects models account for batch-to-batch variability, while ANOVA identifies significant differences in catalyst performance. For small datasets, Bayesian hierarchical models improve robustness by incorporating prior data (e.g., historical yields from similar reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.